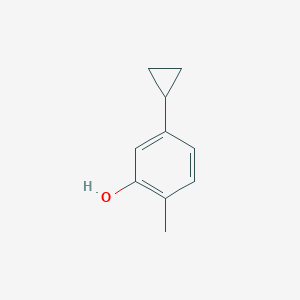

5-cyclopropyl-2-methylPhenol

Description

Academic Context and Significance of the Compound

5-cyclopropyl-2-methylphenol, a member of the phenolic compounds family, holds significance primarily as a building block in synthetic chemistry. smolecule.com Its presence in patent literature, such as in patent WO2016190871A1 which covers 2,5-dialkyl-4-h/halo/ether-phenol compounds, underscores its relevance in the development of new chemical entities, potentially for therapeutic applications. google.comsioc-journal.cn The unique combination of a phenolic hydroxyl group, an electron-donating methyl group, and a strained cyclopropyl (B3062369) ring imparts a distinct reactivity profile to the molecule, making it a valuable intermediate for creating more complex molecular architectures. smolecule.com

Overview of Research Domains and Interdisciplinary Relevance

The structural features of this compound place it at the intersection of several scientific disciplines. Its primary role is within organic synthesis , where it serves as a precursor for larger, more complex molecules. smolecule.com This utility extends into medicinal chemistry , where phenolic structures are foundational motifs in drug discovery due to their ability to interact with biological targets. Research into compounds like this compound often explores potential biological activities. smolecule.com Furthermore, its application as an intermediate is noted in the agrochemical sector for the synthesis of specialty chemicals. smolecule.com The study of this and similar molecules contributes to a broader understanding of how strained ring systems, like the cyclopropyl group, influence a molecule's properties and interactions.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table. This data is essential for its application in synthetic chemistry and for predicting its behavior in various chemical environments.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1O)C1CC1 |

| InChI Key | XBSSNETWDXYETO-UHFFFAOYSA-N |

| CAS Number | Not explicitly available in results |

Data sourced from search results. smolecule.comgoogle.com

Detailed Research Findings

Research into this compound and related structures focuses on leveraging its unique molecular architecture for various applications.

The phenolic hydroxyl group is a key functional feature, capable of participating in hydrogen bonding and acting as a proton donor. Phenolic compounds are widely studied for their antioxidant capabilities, which stem from the ability of the hydroxyl group to neutralize free radicals. nih.gov The presence of the methyl and cyclopropyl groups on the aromatic ring influences the electronic properties and steric environment of the phenol (B47542), which can modulate its reactivity and potential biological activity.

In the context of synthetic chemistry, this compound is a versatile intermediate. smolecule.com For instance, the hydroxyl group can undergo oxidation to form quinones, while the aromatic ring can be subjected to various substitution reactions to introduce additional functional groups. The synthesis of such substituted phenols can be achieved through methods like nucleophilic substitution, where a corresponding bromide reacts with a phenol in the presence of a base. smolecule.com In industrial applications, these processes are often optimized for efficiency and yield through advanced techniques like continuous flow reactions. smolecule.com

While specific, in-depth studies on the biological activities of this compound are not widely detailed in the provided search results, related substituted phenols have been investigated for antimicrobial properties. researchgate.netjmb.or.kr The general class of thymol (B1683141) analogs, to which this compound belongs, is known to be of interest for potential antimicrobial and antibiofilm activity. jmb.or.kr The unique structural combination within this compound makes it a compound of interest for further investigation into these and other potential therapeutic applications. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-cyclopropyl-2-methylphenol |

InChI |

InChI=1S/C10H12O/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |

InChI Key |

XBSSNETWDXYETO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for 5-cyclopropyl-2-methylPhenol and Related Phenols

The synthesis of alkylphenols, a class of compounds including this compound, has historically been a key focus in industrial and academic chemistry. wikipedia.orgsemanticscholar.org Various methods have been developed, ranging from classical reactions to modern catalytic processes.

Nucleophilic aromatic substitution (SNAr) represents a potential, though challenging, route for synthesizing cyclopropyl-substituted phenols. wikipedia.org In a hypothetical pathway, a precursor such as 5-halo-2-methylphenol (e.g., 5-bromo-2-methylphenol) could be reacted with a cyclopropyl (B3062369) nucleophile. However, aromatic rings are generally nucleophilic and resistant to attack by other nucleophiles unless activated by potent electron-withdrawing groups (such as nitro groups) at the ortho or para positions. wikipedia.orglibretexts.org Since the methyl and hydroxyl groups of the cresol (B1669610) precursor are electron-donating, this reaction is inherently difficult and would likely require harsh conditions, such as high temperatures and pressures, or catalysis. chemistrysteps.com

An alternative nucleophilic substitution approach involves reacting the phenoxide of 2-methylphenol (o-cresol) with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This method, while plausible, primarily leads to O-alkylation, forming an ether, rather than the desired C-alkylation that would place the cyclopropyl group directly on the aromatic ring. Achieving C-alkylation via this method is less common and would compete with the more favorable O-alkylation.

Industrial processes for phenol (B47542) synthesis have historically used nucleophilic substitution on unactivated aryl halides, such as the conversion of chlorobenzene (B131634) to phenol using sodium hydroxide (B78521) at extremely high temperatures (e.g., 400°C). youtube.com Such conditions could theoretically be adapted but often result in a mixture of products and may not be suitable for more complex substituted phenols. youtube.com

Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution and a primary method for attaching alkyl groups to aromatic rings. mt.comnih.gov This approach involves reacting an aromatic compound, in this case, 2-methylphenol (o-cresol), with an alkylating agent in the presence of a catalyst. rsc.org The alkylating agent could be a cyclopropyl halide, cyclopropanol (B106826), or cyclopropene, and the catalyst is typically a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a Brønsted acid. semanticscholar.orgmt.com

The reaction proceeds through the formation of a cyclopropyl carbocation or a related electrophilic species, which then attacks the electron-rich aromatic ring of the o-cresol. mt.com The hydroxyl and methyl groups on the cresol ring are activating and direct the incoming electrophile to the ortho and para positions. Since the para position (position 5 relative to the methyl group) is sterically more accessible, it is the expected major product. A significant challenge in Friedel-Crafts alkylation is the potential for over-alkylation, as the product is often more nucleophilic than the starting material. nih.gov Fine-tuning reaction conditions, such as temperature, catalyst choice, and reactant ratios, is crucial to optimize the yield of the desired mono-alkylated product. semanticscholar.org

| Catalyst Type | Example Catalyst | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Lewis Acid | AlCl₃, FeCl₃ | Anhydrous, often requires stoichiometric amounts | Highly active but can lead to rearrangements and polyalkylation. mt.com |

| Brønsted Acid | H₂SO₄, H₃PO₄ | High temperatures | Common in industrial processes for bulk chemicals. |

| Heteropoly Acid | H₈₋ₙ[XM₁₂O₄₀] | 60°C to 250°C | Solid acid catalysts that can be more selective and reusable. google.com |

| Strong Acid Resin | Amberlyst, Nafion | Solvent-free, microwave irradiation or conventional heating | Heterogeneous catalyst, environmentally favorable, allows for easier product separation. semanticscholar.org |

Modern synthetic chemistry offers more sophisticated methods that involve forming or attaching the cyclopropane (B1198618) ring through functionalization strategies. These routes can provide greater control and selectivity.

One such strategy is the transition metal-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling, for instance, could be employed by reacting a halogenated precursor like 5-bromo-2-methylphenol (B1354613) with potassium cyclopropyltrifluoroborate (B8364958) in the presence of a palladium catalyst. organic-chemistry.org This method is highly effective for forming C-C bonds with aryl halides and tolerates a wide range of functional groups, making it a powerful tool for targeted synthesis. organic-chemistry.org

Another approach involves the functionalization of a pre-existing substituent on the phenol ring. For example, a precursor such as 5-allyl-2-methylphenol could undergo a cyclopropanation reaction. The Simmons-Smith reaction, which uses diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, is a classic method for converting alkenes into cyclopropanes. This would directly install the cyclopropane ring at the desired position.

Ring-opening reactions of more complex cyclopropane derivatives can also be used to synthesize functionalized molecules, though this is a less direct route to the target compound. nih.govsnnu.edu.cn These reactions often proceed via radical or cationic intermediates and can be triggered by various reagents or catalysts. researcher.lifetue.nl

Historically, the production of alkylphenols for industrial applications, such as intermediates for surfactants and antioxidants, often relied on less selective methods. google.comgoogle.com These protocols typically involved the alkylation of phenol with various olefin feedstocks (e.g., propylene (B89431) trimer for nonylphenol) using strong acid catalysts like sulfuric acid or heteropoly acids under adiabatic conditions. google.com While effective for large-scale production, these methods often yielded complex mixtures of isomers (ortho and para) and products with varying degrees of alkylation, requiring extensive purification. google.com The development of more selective catalysts, such as certain heteropoly acids, represented an improvement by favoring the formation of the more desirable para-isomer. google.com

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The pathway of nucleophilic attack, in particular, illustrates the electronic principles governing aromatic substitution.

The mechanism of nucleophilic aromatic substitution (SNAr) is a well-studied process that generally proceeds via a two-step pathway: addition of the nucleophile to the aromatic ring, followed by elimination of the leaving group. libretexts.org

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically rate-determining. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Departure of the Leaving Group : In the second step, the leaving group departs, and the aromaticity of the ring is restored.

For this mechanism to be favorable, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, at positions ortho and/or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com

In the case of a precursor like 5-bromo-2-methylphenol, the ring is activated by electron-donating -OH and -CH₃ groups, making it electron-rich. Consequently, the formation of a Meisenheimer complex is energetically unfavorable, and the standard SNAr pathway is highly disfavored. quora.com For unactivated aryl halides, nucleophilic substitution can sometimes be forced under extreme conditions (high temperature and pressure) via an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com

Free Radical Mechanisms in Cyclopropyl Compound Synthesis

Free radical reactions have emerged as a powerful tool in organic synthesis, offering unique advantages such as excellent reactivity under mild conditions, high functional group tolerance, and good atom economy. nih.gov In the context of cyclopropane synthesis, radical-mediated pathways are integral to both formation and subsequent transformation of the three-membered ring.

One significant pathway involves the oxidative radical ring-opening and cyclization of cyclopropane derivatives. nih.govbeilstein-journals.org For instance, the addition of a radical to a double bond on a precursor molecule can form a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate can then undergo further reactions. Another approach is the metal-hydride hydrogen atom transfer (MHAT), which can transform substituted olefins into nucleophilic radicals that subsequently undergo cyclization to form cyclopropane rings. rsc.org

Photocatalysis offers a modern approach to generating the necessary radical intermediates under exceptionally mild conditions. For example, a redox-neutral cyclopropanation of olefins can be achieved using a bifunctional silicate (B1173343) reagent in combination with an organic photocatalyst and visible light. nih.gov This process is believed to proceed through a single electron oxidation to create a halomethyl radical, which adds to the alkene. The subsequent step, a 3-exo-tet cyclization, can occur through either a radical (SH2) or anionic (SN2) pathway to furnish the cyclopropane ring. nih.gov

Table 1: Comparison of Radical Generation Methods for Cyclopropanation

| Method | Radical Source/Precursor | Initiation Condition | Key Features |

|---|---|---|---|

| Oxidative Ring-Opening/Cyclization | Methylenecyclopropanes, Cyclopropyl olefins | Chemical Oxidants (e.g., Mn(III)) | Proceeds via cyclopropyl-substituted carbon radicals. beilstein-journals.org |

| Metal-Hydride Hydrogen Atom Transfer (MHAT) | Substituted Olefins | Fe-catalyst + Silane (e.g., PhSiH3) | Generates nucleophilic radicals for 1,3-cyclization. rsc.org |

| Photocatalytic Radical/Polar Crossover | α-Halo Silicates | Organic Dye + Visible Light | Redox-neutral; highly tolerant of functional groups. nih.gov |

Stereochemical Control and Regioselectivity in Cyclopropane Ring Formation and Transformations

Achieving specific stereoisomers (enantiomers and diastereomers) is a critical challenge in synthesis. In cyclopropanation, both the relative (cis/trans) and absolute stereochemistry must be controlled.

Stereochemical Control: Many cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic example of a stereospecific process where the methylene (B1212753) group adds in a syn fashion to the double bond. masterorganicchemistry.comwikipedia.org The reaction proceeds through a concerted "butterfly-shaped" transition state, ensuring that cis-alkenes yield cis-cyclopropanes and trans-alkenes yield trans-cyclopropanes. nih.govyoutube.com

For asymmetric synthesis, chiral catalysts or auxiliaries are employed. rsc.org Metal-catalyzed cyclopropanations using diazo compounds are particularly amenable to enantioselective control. wikipedia.org Chiral rhodium and cobalt complexes, for instance, have been developed to catalyze the enantioselective cyclopropanation of alkenes with high efficiency. wikipedia.orgnih.gov The steric and electronic properties of the chiral ligand guide the approach of the alkene to the metal carbene intermediate, thereby dictating the stereochemical outcome. nih.gov

Regioselectivity: When a molecule contains multiple reactive sites, regioselectivity refers to the control of which site reacts. In the synthesis of vinylcyclopropanes from 1,3-dienes, for example, the cyclopropanation can occur at either of the two double bonds. Recent studies have shown that palladium-based catalysts can achieve exquisite 3,4-regioselectivity in the cyclopropanation of 2-substituted 1,3-dienes. acs.org In transformations of existing cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, regioselectivity is crucial. The inherent polarization of D-A cyclopropanes typically dictates their reactivity. rsc.org However, strategies using vitamin B12 catalysis can reverse this standard regioselectivity by transforming an electrophilic center into a nucleophilic radical, enabling reactions that are otherwise inaccessible. rsc.orgresearchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This involves minimizing waste, avoiding hazardous solvents and reagents, and maximizing the efficiency of reactions. researchgate.net

A key goal in green chemistry is to reduce or eliminate the need for catalysts (especially those based on toxic or precious metals) and organic solvents. Significant progress has been made in developing cyclopropanation reactions that align with these principles.

One remarkable approach is the use of water as a reaction medium. A highly efficient, metal- and catalyst-free cyclopropanation of diazo compounds with electron-deficient alkenes was developed where water was the sole solvent. rsc.org This "on-water" synthesis dramatically increased the reaction's efficiency and offers clear environmental benefits. rsc.org

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, provides a pathway to solvent-free synthesis. A ball-milling-enabled Simmons-Smith reaction has been described that proceeds without bulk solvent and under air. rsc.org This method harnesses mechanochemical energy to activate the zinc metal, allowing for a wide range of cyclopropane structures to be synthesized efficiently and on a gram scale. rsc.org Additionally, some radical-mediated cyclopropanations can proceed smoothly under catalyst- and additive-free conditions. nih.govbeilstein-journals.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants. jocpr.com

Addition reactions, such as the [2+1] cycloaddition used in many cyclopropanations, are inherently high in atom economy because all atoms from the alkene and the carbene (or carbenoid) are incorporated into the cyclopropane product. For example, in the reaction of an alkene (CnH2n) with a methylene carbene (:CH2) from diazomethane (B1218177) (CH2N2), the only byproduct is nitrogen gas (N2). wikipedia.org This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts that constitute chemical waste. The palladium-catalyzed direct cyanoesterification of cyclopropenes is another example of a highly atom-economic route to functionalized cyclopropanes. organic-chemistry.org Evaluating and prioritizing reactions with high atom economy is crucial for designing sustainable synthetic routes.

Optimization and Scale-Up Methodologies for Research Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale requires careful optimization of reaction parameters to maximize yield and efficiency.

The optimization of a chemical synthesis, such as that for a substituted phenol, is a multifactorial problem. Key variables include temperature, reaction time, catalyst loading, and reactant concentrations. Systematic approaches are often more effective than traditional one-variable-at-a-time methods.

For the synthesis of phenol derivatives, studies have shown that careful adjustment of catalyst concentration can be critical. For example, in a ZnCl2-catalyzed synthesis of phenols from furanic derivatives, an optimal catalyst loading of 15 mol% was found to provide the best compromise between reaction rate and selectivity, maximizing the final yield. rsc.org Extending the reaction time can also improve yield, but must be balanced against the potential for byproduct formation. rsc.org

Modern strategies like Design of Experiments (DoE) can be used to efficiently explore the relationships between multiple variables. This statistical approach was used to optimize the parameters for an electrochemical phenol-arene cross-coupling reaction, improving the space-time yield. researchgate.net For photochemical reactions, such as the acid-mediated rearrangement of meta-substituted phenols, screening variables like the type of acid and the wavelength of light used for irradiation can dramatically influence the yield of the desired isomer. nih.gov

Purity Enhancement and Isolation Strategies

Following the synthesis of this compound, a crucial step is the purification of the crude product to remove unreacted starting materials, by-products, and solvents. emu.edu.tr The choice of purification method depends on the physical state of the compound and the nature of the impurities present. emu.edu.tr A variety of standard and advanced techniques are employed to achieve high purity levels required for subsequent applications.

Standard Isolation and Purification Techniques

Liquid-Liquid Extraction (LLE): This is a primary method used for the initial workup of the reaction mixture. LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For phenolic compounds, this process often involves adjusting the pH to control the compound's ionization state, thereby influencing its partitioning between the phases. google.com The crude product containing this compound can be dissolved in an organic solvent, followed by washing with acidic or basic aqueous solutions to remove corresponding impurities. The organic layer, containing the desired product, is then separated, dried, and concentrated. wikipedia.org

Recrystallization: As a principal method for purifying solid organic compounds, recrystallization is highly effective if this compound is obtained as a solid. pitt.edu The technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent. pitt.eduumass.edu The final crystals are collected by filtration. wisc.edu

Distillation: For liquid products, distillation is a key purification technique that separates components of a mixture based on differences in their boiling points. allen.in Depending on the thermal stability of this compound and the boiling points of the impurities, simple, fractional, or vacuum distillation may be employed. Industrial production settings may utilize advanced distillation methods to enhance efficiency. smolecule.com

Advanced Chromatographic Methods

Chromatography is a powerful and versatile separation technique that can be used for both purification and purity analysis. emu.edu.tr The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. emu.edu.tr

Column Chromatography: This is one of the most common purification methods in organic synthesis. chromatographyonline.com A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the components separate based on their differing affinities for the stationary phase. For compounds structurally similar to this compound, non-polar solvent systems like hexanes and ethyl acetate (B1210297) are often effective.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and faster separation compared to standard column chromatography. mdpi.com It is a valuable tool for the analysis of substituted phenols and can be scaled up for preparative purification to obtain high-purity samples. mdpi.com

Specialized and High-Throughput Strategies

For more challenging separations or industrial-scale purification, more advanced methodologies are available.

Solid-Phase Extraction (SPE): SPE is an extraction method that uses a solid phase and a liquid phase to isolate specific components from a solution. nih.gov For phenols, ion-exchange SPE can be particularly effective, utilizing electrostatic interactions to capture the phenolic compounds on a sorbent, which are then eluted with a suitable solvent. biotage.com

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that operates without a solid support matrix. mdpi.com Techniques like High-Performance Counter-Current Chromatography (HPCCC) have shown potential for efficiently separating phenolic compounds from complex mixtures with high purity and yield. mdpi.com

The selection and optimization of these purification strategies are critical for obtaining this compound of the desired purity for its intended use in research or as an intermediate in the synthesis of other complex molecules. smolecule.com

Interactive Data Tables

Table 1: Overview of Chromatographic Purification Techniques for Phenolic Compounds

| Purification Method | Stationary Phase | Typical Mobile Phase | Principle of Separation | Application Level |

|---|---|---|---|---|

| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate gradients | Adsorption/Polarity | Lab-scale |

| HPLC | C18 or other bonded silica | Acetonitrile/Methanol/Water mixtures | Partitioning/Polarity | Analytical & Preparative |

| HPCCC | N/A (Liquid-Liquid) | Biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) | Partition Coefficient | Lab to Pilot-scale |

Table 2: Comparison of Standard Isolation Strategies

| Isolation Technique | Principle | Key Process Steps | Typical Use Case |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Differential Solubility | Dissolving in immiscible solvents, pH adjustment, phase separation. | Initial workup of reaction mixtures. google.comwikipedia.org |

| Recrystallization | Temperature-dependent Solubility | Dissolving in hot solvent, slow cooling, crystal formation, filtration. pitt.edu | Purification of crude solid products. |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 5-cyclopropyl-2-methylphenol, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methyl group, the cyclopropyl (B3062369) group, and the phenolic hydroxyl group.

The aromatic region is expected to display signals for the three protons on the benzene (B151609) ring. The proton at position 6, being ortho to the hydroxyl group and meta to the cyclopropyl group, would likely appear as a doublet. The proton at position 4, situated between the cyclopropyl and hydroxyl groups, would likely be a doublet of doublets. The proton at position 3, ortho to the methyl group and meta to the hydroxyl group, would also present as a doublet. The methyl group protons would appear as a singlet, and the protons of the cyclopropyl group would exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is predicted and may vary from experimental values.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic -OH | Variable (e.g., 4.5-5.5) | Broad Singlet |

| Aromatic H-6 | ~6.8 | d |

| Aromatic H-4 | ~6.7 | dd |

| Aromatic H-3 | ~6.6 | d |

| Methyl (-CH₃) | ~2.2 | s |

| Cyclopropyl -CH | ~1.8 | m |

| Cyclopropyl -CH₂ (4H) | ~0.5-0.9 | m |

Data generated based on general principles of NMR spectroscopy and analysis of similar structures.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=C, C-O, C-C, CH, CH₂, CH₃). In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to each carbon atom in the unique electronic environments of the molecule.

The carbon attached to the hydroxyl group (C-1) and the carbons of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The sp³ hybridized carbons of the methyl and cyclopropyl groups will appear in the upfield region. The chemical shifts provide a clear map of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is predicted and may vary from experimental values.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | ~152 |

| C-2 (C-CH₃) | ~122 |

| C-3 | ~130 |

| C-4 | ~115 |

| C-5 (C-cyclopropyl) | ~140 |

| C-6 | ~118 |

| Methyl (-CH₃) | ~16 |

| Cyclopropyl -CH | ~15 |

| Cyclopropyl -CH₂ | ~7 |

Data generated based on established ¹³C NMR chemical shift correlations. nmrdb.org

To further confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR techniques are employed. aksci.com Experiments such as COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity between the aromatic protons and the coupling within the cyclopropyl ring. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly powerful. hmdb.ca An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern on the aromatic ring, for example, by showing a correlation from the methyl protons to C-2 and C-3, and from the cyclopropyl methine proton to C-4, C-5, and C-6.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would prominently feature:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Absorptions around 3000-3100 cm⁻¹ corresponding to the C-H stretching of the aromatic and cyclopropyl groups.

C-H stretching vibrations for the methyl group typically appear just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

A strong C-O stretching vibration for the phenol (B47542) would be expected around 1200-1260 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Cyclopropyl C-H | C-H Stretch | ~3050 |

| Methyl C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Phenolic C-O | C-O Stretch | 1200-1260 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

For this compound (C₁₀H₁₂O), the molecular weight is 148.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 148.

The fragmentation pattern is dictated by the stability of the resulting fragments. Key expected fragmentations include:

Loss of a methyl group (-CH₃) to give a fragment at m/z = 133. This is a common fragmentation for methylated phenols.

Loss of a cyclopropyl group (-C₃H₅) would lead to a fragment at m/z = 107.

Alpha-cleavage next to the aromatic ring could result in the loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl group.

Cleavage of the bond between the cyclopropyl ring and the phenyl ring can also occur. hmdb.ca

The relative intensities of these fragment ions provide further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Mass Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for assessing the purity of this compound and confirming its molecular mass. core.ac.uk In a typical GC-MS analysis, a sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. researchgate.net The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. core.ac.uk This provides a unique fragmentation pattern that confirms the molecular structure and helps in identifying any impurities. academicjournals.org For this compound, with a molecular weight of 148.2 g/mol , GC-MS analysis would confirm this mass and its purity, which is often reported to be around 97% in commercial samples. The technique is sensitive enough to detect and quantify trace impurities, ensuring the quality of the compound for research and other applications.

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.2 g/mol |

| Purity (Typical) | 97% |

| Ionization Mode | Electron Impact (EI) |

| Primary Fragments (m/z) | Data not available in search results |

| Retention Time (RT) | Data not available in search results |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the analysis of complex mixtures containing compounds like this compound. nih.govpurdue.edu This method is particularly useful when dealing with samples that are not suitable for GC-MS due to low volatility or thermal instability. scispace.com In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. purdue.edu This technique allows for the identification and quantification of individual components in a complex matrix. nih.gov For instance, LC-MS can be employed to analyze reaction mixtures during the synthesis of this compound to monitor the formation of the product and identify any byproducts. bldpharm.com The soft ionization techniques often used in LC-MS, such as electrospray ionization (ESI), typically result in the detection of the molecular ion, which aids in the unambiguous identification of the compound. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an important tool for studying the electronic properties of this compound.

Electronic Transitions and Absorption Properties

The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule. elte.hu The phenol chromophore, which includes the benzene ring and the hydroxyl group, is responsible for the primary absorption bands. uomustansiriyah.edu.iq The presence of the cyclopropyl and methyl substituents on the aromatic ring can influence the position and intensity of these absorption maxima (λmax). uomustansiriyah.edu.iq Generally, phenols exhibit strong absorption in the UV region due to π → π* transitions of the aromatic system. researchgate.net The lone pair of electrons on the oxygen atom of the hydroxyl group can also participate in n → π* transitions. elte.hu The solvent used for the analysis can also affect the spectrum; polar solvents can cause shifts in the absorption bands. uomustansiriyah.edu.iq For substituted phenols, the absorption maxima are typically observed around 270-280 nm. masterorganicchemistry.com

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π * | ~275 | Methanol/Ethanol |

| n → π * | Data not available in search results | Not Applicable |

X-ray Diffraction (XRD) and Single Crystal X-ray Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structural Elucidation and Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) provides unambiguous elucidation of the solid-state structure of this compound, assuming suitable crystals can be grown. researchgate.net This technique determines the precise coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. uol.de The resulting molecular geometry would reveal the spatial orientation of the cyclopropyl and methyl groups relative to the planar phenol ring. For similar phenolic structures, the crystal structure is often stabilized by a network of intermolecular interactions. researchgate.netresearchgate.net

Analysis of Crystal Packing and Intermolecular Distances

The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. researchgate.net This arrangement is governed by intermolecular forces such as hydrogen bonding (primarily involving the hydroxyl group) and van der Waals interactions. researchgate.netuomphysics.net The O-H group of the phenol is a strong hydrogen bond donor, and it is expected to form hydrogen bonds with the oxygen atom of a neighboring molecule, leading to the formation of chains or other supramolecular assemblies. researchgate.netresearchgate.net The distances between molecules in the crystal lattice can be precisely measured from the XRD data, providing insights into the strength and nature of these intermolecular interactions. uomphysics.net

Other Advanced Analytical Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound, this analysis verifies the mass percentages of carbon, hydrogen, and oxygen. This experimental verification is crucial for confirming the compound's identity and purity, especially after synthesis or purification processes.

The theoretical elemental composition of this compound is derived from its molecular formula, C₁₀H₁₂O. The molecular weight of this compound is 148.20 g/mol . smolecule.com The expected percentages for each element can be calculated as follows:

Carbon (C): (10 * 12.011 g/mol ) / 148.20 g/mol * 100% = 81.04%

Hydrogen (H): (12 * 1.008 g/mol ) / 148.20 g/mol * 100% = 8.16%

Oxygen (O): (1 * 15.999 g/mol ) / 148.20 g/mol * 100% = 10.80%

Experimental data from elemental analysis of a synthesized batch of this compound should closely match these theoretical values to confirm its compositional integrity. While specific experimental data for this compound is not widely published, the technique is standard for the characterization of new chemical entities, including related phenol derivatives and their complexes. researchgate.netbohrium.comresearchgate.net For instance, in the synthesis and characterization of Schiff base complexes derived from substituted phenols, elemental analysis is routinely used to confirm that the experimentally found percentages of C, H, and N are in good agreement with the calculated values. researchgate.net

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 81.04 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.16 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.80 |

| Total Molecular Weight | 148.205 |

Morphological and surface characterization techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), provide insights into the physical form, topography, and surface features of a solid sample. While this compound is typically a liquid or low-melting solid at room temperature, these techniques can be applied if the compound is crystallized or immobilized on a surface.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. It can reveal information about the sample's topography, morphology (shape and size of particles), and composition. For a crystalline form of this compound, SEM could be used to study the crystal habit, size distribution, and surface texture. Such analyses are common for related phenolic compounds and their derivatives, for example, in studying the surface morphology of polymer blends incorporating phenol-based resins or the structure of modified polysaccharides with phenolic moieties. researchgate.netsphinxsai.commdpi.com

Atomic Force Microscopy (AFM) provides even higher resolution three-dimensional surface topography. An AFM uses a sharp tip to scan the surface of a sample, producing a detailed map of its height and features. This technique can be used to observe surface roughness, grain size, and the presence of any domains or defects on a crystalline or thin film sample of this compound. For instance, AFM has been used to study the surface morphology of electrodes modified with phenol derivatives. nih.gov

Table 2: Advanced Analytical Techniques and Their Applications

| Technique | Abbreviation | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Elemental Analysis | (CHNS/O Analysis) | Percentage composition of elements (C, H, O). | Confirms empirical and molecular formula; verifies purity. |

| Scanning Electron Microscopy | SEM | Surface topography, morphology, particle size and shape. | Characterization of the crystalline form (if applicable). |

| Atomic Force Microscopy | AFM | High-resolution 3D surface topography, roughness. | Detailed surface analysis of crystals or thin films. nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. ethernet.edu.et It is widely used for its balance of accuracy and computational cost, making it suitable for the analysis of moderately sized organic molecules like 5-cyclopropyl-2-methylphenol. DFT calculations can predict a wide range of properties, from molecular geometries to spectroscopic signatures.

Optimization of Molecular Structures and Geometries

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.gov The optimization process would account for the steric and electronic effects of the cyclopropyl (B3062369) and methyl groups on the phenol (B47542) ring. For instance, the presence of the bulky cyclopropyl group might influence the orientation of the hydroxyl group and the planarity of the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for substituted phenols and cyclopropyl-containing compounds as specific literature data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-O (Phenolic) | 1.36 Å |

| O-H (Phenolic) | 0.96 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-C (Cyclopropyl) | ~1.51 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (Aromatic) | ~120° | |

| C-C-C (Cyclopropyl) | ~60° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic ring's antibonding π* orbitals. The presence of the electron-donating methyl and cyclopropyl groups would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted phenol. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.netscience.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents illustrative data based on typical values for substituted phenols as specific literature data for this compound is not available.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

Vibrational Frequency Computations and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.govq-chem.com For this compound, theoretical frequency calculations would identify the characteristic stretching and bending vibrations of its functional groups.

Key vibrational modes would include the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), and the characteristic C-H stretching of the cyclopropyl group. The C-O stretching and in-plane O-H bending vibrations would also be identifiable. By comparing the computed vibrational spectrum with an experimental one, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for electrophilic interaction. researchgate.net The aromatic ring would exhibit regions of negative potential above and below the plane, characteristic of π-electron systems. The hydrogen atom of the hydroxyl group would be a site of positive potential, making it susceptible to attack by nucleophiles. The cyclopropyl and methyl groups would have a less pronounced effect on the MEP compared to the hydroxyl group. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the investigation of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability. The strength of these interactions can be quantified using second-order perturbation theory. ut.ac.ir

In this compound, NBO analysis would reveal the nature of the C-C bonds in the strained cyclopropyl ring and the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the aromatic ring. This delocalization is a key factor in the characteristic reactivity of phenols. Furthermore, NBO analysis can provide insights into the hybridization of the atoms and the natural atomic charges, offering a more detailed understanding of the charge distribution than MEP analysis alone. researchgate.net

Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the crystal packing and condensed-phase properties of molecules. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular interactions in a crystal. researchgate.netotago.ac.nz The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to the types and closeness of intermolecular contacts. benthamscience.com

Computational Modeling of Reaction Pathways and Catalysis

Computational chemistry is a powerful tool for elucidating the complex mechanisms of reactions involving cyclopropyl-containing compounds. Density Functional Theory (DFT) is a particularly prominent method for modeling reaction pathways, identifying transition states, and understanding the role of catalysts.

A key application of computational chemistry is the mapping of potential energy surfaces for chemical reactions. This involves calculating the energy of the system as the reactants transform into products, identifying stable intermediates and the high-energy transition states that connect them. For reactions involving the cyclopropyl group, such as ring-opening or rearrangement, these calculations are crucial for understanding reaction feasibility and kinetics.

A common reaction pathway for cyclopropyl-containing molecules involves the formation of a cyclopropylcarbinyl cation. Computational studies, often using DFT methods like mPW1PW91/6-31+G(d,p), have been employed to evaluate the energetics of these intermediates. acs.org For instance, in related systems, the interconversion of homoallyl (HA) and cyclopropylcarbinyl (CC) cations has been computationally explored, revealing the relative stabilities of these key intermediates. acs.org In one study, the CC cation was found to be more stable than the HA cation by 5 kcal/mol. acs.org

The rearrangement of cyclopropylcarbinyl cations can proceed through unique transition states, such as bicyclobutonium cations. researchgate.net DFT calculations can map the energy profile of such rearrangements. For example, the rearrangement of one cyclopropylcarbinyl cation to another, more stable one, was shown to proceed via a bicyclobutonium transition state with a low activation energy of 6.5 kcal/mol. researchgate.net These calculations also provide detailed structural information about the transition state, such as elongated C-C bonds in the strained ring. researchgate.net

Solvent effects on reaction pathways can also be modeled. DFT calculations incorporating a solvation model (like the SMD model) can predict how different solvents influence the Gibbs free energy of reaction pathways, thereby explaining solvent-controlled chemodivergent reactions. nih.gov For example, in rhodium-catalyzed C-H functionalization reactions of phenols, calculations have shown how solvents like dioxane, methanol, and trifluoroethanol (TFE) can selectively stabilize different intermediates, leading to distinct products such as cyclopropylation, carboetherification, or annulation products. nih.gov

Table 1: Computed Energies for Cationic Intermediates in Related Cyclopropyl Systems

| Intermediate/Transition State | Method | Relative Free Energy (kcal/mol) | Source |

|---|---|---|---|

| Homoallyl Cation (HA) | mPW1PW91/6-31+G(d,p) | +5.0 | acs.org |

| Cyclopropylcarbinyl Cation (CC) | mPW1PW91/6-31+G(d,p) | 0.0 | acs.org |

This table presents data from computational studies on related cyclopropylcarbinyl systems to illustrate the types of energetic information obtained through such calculations.

Computational modeling is instrumental in predicting and explaining the stereochemical outcome of reactions, particularly complex cyclizations. The stereoselectivity of reactions involving cyclopropyl groups is often dictated by the subtle interplay of steric and electronic factors in transition states.

DFT investigations have been used to understand the origins of stereospecificity (or lack thereof) in reactions of chiral cyclopropylcarbinols. chemrxiv.org These studies revealed that the stereochemical outcome depends on the equilibrium between non-classical cyclopropylcarbinyl (CPC) cations and classical homoallylic cations. chemrxiv.org For most systems, direct nucleophilic attack on the chiral CPC cation is kinetically favored, leading to a stereospecific reaction. chemrxiv.org However, for certain substituted systems (e.g., phenyl-substituted), the energy barriers for rearrangement to classical cations become competitive, leading to a loss of stereoselectivity. chemrxiv.org Calculations at the ωB97X-D/Def2TZVPP and M06-2X/Def2TZVPP levels of theory can elucidate these competing pathways. chemrxiv.org

The diastereoselectivity of additions to unsaturated centers adjacent to a cyclopropane (B1198618) ring is also a subject of computational study. marquette.edu For example, the reduction of a cis-cyclopropyl ketone can be highly diastereoselective, while the reduction of the trans-isomer shows modest selectivity. marquette.edu Similarly, the presence of directing groups, such as a hydroxyl group, can completely control the stereochemical outcome of cyclopropanation reactions. unl.pt Theoretical models of the transition state can explain this by showing how coordination of the reagent to the directing group favors attack from a specific face of the molecule. unl.pt These principles are directly applicable to predicting the stereoselectivity of reactions at the phenol or methyl groups of this compound, or reactions involving the cyclopropyl ring itself. Michael Initiated Ring Closure (MIRC) reactions represent another versatile method for creating cyclopropane rings with high stereoselectivity, often rationalized through computational analysis of reaction mechanisms. rsc.org

Molecular Dynamics Simulations (if applicable to relevant systems)

While quantum mechanics is ideal for studying the details of bond-breaking and formation, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into solvation, conformational changes, and intermolecular interactions. For a system containing this compound, MD simulations could be used to understand its behavior in different environments, such as in aqueous solution or at an interface.

Classical MD simulations have been used to investigate the adsorption of phenol and its derivatives onto surfaces like kaolinite (B1170537) clay and sepiolite. chemrxiv.orgmdpi.com These simulations can generate adsorption isotherms and elucidate the interaction mechanisms at the atomic level. chemrxiv.org For example, simulations can reveal the importance of hydrogen bonding between the phenolic hydroxyl group and the surface, and quantify the electrostatic and van der Waals interaction energies. chemrxiv.orgmdpi.com Such studies on phenol provide a direct analogue for how this compound would behave, with the cyclopropyl and methyl groups influencing its hydrophobic interactions.

MD simulations combined with DFT have also been used to study the solvation structure and dynamics of phenol and phenolate (B1203915) in water. rsc.org These studies can reveal how many water molecules are "immobilized" by the solute and describe the reorientation dynamics of water in the solvation shells. rsc.org For phenol, it was found to immobilize approximately two water molecules in its first hydration shell. rsc.org Similar simulations for this compound would clarify the influence of the cyclopropyl and methyl substituents on its hydration shell and dynamic properties in solution.

Table 2: Interaction Energies from MD Simulations of Phenol Derivatives on Sepiolite

| Molecule | Interaction Type | Energy (kcal/mol) | Source |

|---|---|---|---|

| Phenol | Electrostatic | ~ -170 | mdpi.com |

| para-Chlorophenol | Electrostatic | ~ -140 | mdpi.com |

| Phenol | Adsorption Energy | -264.18 | mdpi.com |

This table shows example data from MD simulations of related phenol compounds, illustrating how this method quantifies interactions with a surface.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, primarily using DFT, are essential for determining the fundamental electronic properties of a molecule like this compound. These properties govern its reactivity, spectral characteristics, and intermolecular interactions.

Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. imist.ma For complex organic molecules, these calculations are routinely performed using various DFT functionals (like B3LYP) and basis sets (like 6-311G(d,p) or Def2TZVPP). imist.matandfonline.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is another crucial output. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.com For this compound, the MEP would highlight the negative potential around the oxygen atom of the hydroxyl group and within the π-system of the aromatic ring, indicating these as likely sites for electrophilic interaction. mdpi.com

Furthermore, quantum chemical calculations can determine other important properties such as Mulliken charges, dipole moments, and polarizability, which collectively provide a comprehensive picture of the molecule's electronic structure and potential for interaction. mdpi.comworldscientific.com

Table 3: Example Electronic Properties Calculated via DFT for a Phenol Derivative

| Property | Calculated Value | Source |

|---|---|---|

| Mulliken Charge on Hydroxyl Oxygen | -0.428 | mdpi.com |

| Electrophilic Reactivity Index (fi+) on Hydroxyl Group | 0.090 | mdpi.com |

| HOMO Energy | -6.8 eV (Illustrative) | N/A |

| LUMO Energy | -1.2 eV (Illustrative) | N/A |

This table presents example electronic property data for a phenol derivative from a DFT study to show the type of information that can be obtained for this compound. Illustrative values for HOMO/LUMO are typical for such molecules.

Chemical Reactivity and Strategic Derivatization for Research

Aromatic Ring Reactivity

The phenolic ring in 5-cyclopropyl-2-methylphenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and methyl groups. This heightened reactivity allows for a variety of substitution reactions, though the regiochemical outcome is influenced by the directing effects of the existing substituents.

Halogenation: The halogenation of this compound, for instance with bromine (Br₂) or chlorine (Cl₂), is anticipated to proceed readily. Due to the strong activating effect of the hydroxyl group, these reactions can often occur without a Lewis acid catalyst. The use of a non-polar solvent would likely favor monosubstitution, while polar solvents could lead to polysubstituted products.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. However, given the activated nature of the ring, milder nitrating agents, such as dilute nitric acid or a nitrate (B79036) salt in the presence of a proton source, may be sufficient to introduce a nitro group onto the aromatic ring. Careful control of reaction conditions would be necessary to prevent oxidation of the phenol (B47542) and to manage the regioselectivity of the reaction.

Illustrative Electrophilic Substitution Reactions of this compound

| Reaction | Reagent | Major Product(s) |

| Bromination | Br₂ in CCl₄ | 4-Bromo-5-cyclopropyl-2-methylphenol and 6-Bromo-5-cyclopropyl-2-methylphenol |

| Nitration | Dilute HNO₃ | 4-Nitro-5-cyclopropyl-2-methylphenol and 6-Nitro-5-cyclopropyl-2-methylphenol |

The regioselectivity of electrophilic substitution on the this compound ring is directed by the existing substituents. The hydroxyl group is a powerful ortho-, para-director, and the methyl group is also an ortho-, para-director. In this case, the positions ortho and para to the hydroxyl group are positions 6, 4, and 2. The positions ortho and para to the methyl group are positions 3, 5, and 1 (or para to the methyl is position 5, which is already substituted).

Considering the combined directing effects:

Position 6: Ortho to the hydroxyl group and meta to the cyclopropyl (B3062369) group. This position is highly activated.

Position 4: Para to the hydroxyl group and meta to the methyl group. This position is also highly activated.

Position 3: Ortho to the methyl group and meta to the hydroxyl group. This position is less activated compared to positions 4 and 6.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6, leading to a mixture of disubstituted products. The steric hindrance imposed by the adjacent cyclopropyl group at position 5 might influence the ratio of the 4- and 6-substituted isomers.

Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

| 3 | -CH₃ (ortho) | Weakly Activating | Minor Product |

| 4 | -OH (para) | Strongly Activating | Major Product |

| 6 | -OH (ortho) | Strongly Activating | Major Product |

Phenolic Hydroxyl Group Transformations

The phenolic hydroxyl group is a key site for a variety of chemical transformations, including oxidation and reduction reactions.

Phenols can be oxidized to quinones. In the case of this compound, oxidation would likely lead to the formation of a substituted para-benzoquinone. libretexts.org Strong oxidizing agents, such as chromic acid or Fremy's salt, are typically used for this transformation. The presence of the methyl and cyclopropyl groups on the ring would result in the corresponding substituted quinone.

The reduction of the phenolic hydroxyl group in this compound to yield a cyclopropylmethylarene is a challenging transformation that typically requires harsh conditions. Catalytic hydrogenation over a noble metal catalyst (e.g., platinum or palladium) at high pressure and temperature could potentially reduce the aromatic ring. thieme-connect.depublish.csiro.au Selective reduction of the C-OH bond while preserving the aromaticity is generally not a straightforward process for phenols.

Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring in this compound is a strained three-membered ring and can undergo ring-opening reactions under certain conditions. These reactions often proceed via cleavage of a C-C bond and can be initiated by electrophiles, radical species, or transition metals.

Lewis acid-catalyzed ring-opening reactions are common for cyclopropanes, particularly those substituted with both electron-donating and electron-withdrawing groups (donor-acceptor cyclopropanes). uni-regensburg.dersc.orgoup.comresearchgate.net While this compound does not fit this specific substitution pattern, strong electrophilic conditions or the presence of certain transition metal catalysts could potentially induce ring-opening. The regioselectivity of such a reaction would be influenced by the electronic effects of the substituted phenolic ring.

Ring-Opening Reactions and Annulation Strategies

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage under various conditions, leading to ring-opened products. These reactions are powerful tools for constructing more complex molecular architectures. Metal-catalyzed processes, in particular, facilitate the ring-opening of cyclopropanols, which can be accessed from cyclopropyl ketones. researchgate.net These reactions often proceed through homoenolate intermediates. researchgate.netrsc.org

Annulation strategies leverage this ring-opening reactivity to build new rings onto the existing molecular framework. For instance, donor-acceptor (D-A) cyclopropanes can undergo enantioselective (3+2) or (4+2) annulation reactions with various coupling partners. scispace.com In the context of this compound, transformation of the phenolic hydroxyl or the aromatic ring to incorporate an activating group could pave the way for such annulation cascades.

Table 1: Examples of Annulation Reactions with Cyclopropane Derivatives

| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type | Ref. |

|---|---|---|---|---|

| (3+2) Annulation | Ni-Al bimetallic catalyst | Alkynes | Substituted cyclopentenes | scispace.com |

| (4+2) Annulation | Chiral N-heterocyclic carbene | Alkylideneoxindoles | Tetrahydropyrano[2,3-b]indoles | scispace.com |

Stereochemical Isomerization of Cyclopropanols and Derivatives

While this compound itself is not a cyclopropanol (B106826), derivatives containing a hydroxyl group on the cyclopropane ring are key intermediates in its broader chemistry. The stereochemistry of substituents on a cyclopropane ring profoundly influences molecular shape and biological activity. Methods for the isomerization of cyclopropanols allow access to different diastereomers from a single precursor. acs.orgacs.org For instance, readily accessible cis-1,2-disubstituted cyclopropanols can be catalytically converted to their more stable trans-isomers using silver(I) salts like silver trifluoromethanesulfonate (B1224126) (AgOTf). acs.org This process is thought to proceed through the formation of silver homoenolates and is reversible, favoring the thermodynamically more stable product. acs.org Such isomerizations are crucial for controlling the three-dimensional structure of molecules derived from this compound. osti.gov

Functionalization of Strained Cyclopropane Frameworks (e.g., C(sp³)−H Acylation)

Direct functionalization of the C(sp³)–H bonds of the cyclopropane ring represents a highly atom-economical approach to introduce new functional groups. acs.org Palladium-catalyzed C–H activation has emerged as a powerful strategy for this purpose. nih.gov While direct C–H acylation of the cyclopropyl group in this compound has not been specifically detailed, related transformations on similar scaffolds provide a blueprint. rsc.org For example, using directing groups, it is possible to achieve site-selective arylation of cyclopropane C–H bonds. acs.orgnih.gov A picolinamide (B142947) auxiliary, for instance, can direct palladium catalysts to arylate the C–H bond of a cyclopropane ring with various aryl iodides. acs.org This approach offers a pathway to synthesize more complex derivatives, potentially enhancing their utility in medicinal chemistry and materials science. nih.govacs.org

Strategic Derivatization for Advanced Research Applications

Beyond the reactivity of the cyclopropyl ring, the phenolic hydroxyl group and the methyl group offer strategic points for derivatization, enabling the synthesis of a diverse library of compounds for various research applications.

Synthesis of Phenolic Ethers and Esters

The phenolic hydroxyl group of this compound is readily converted into ethers and esters, modifications that can significantly alter the compound's physicochemical properties such as lipophilicity and metabolic stability.

Phenolic Ethers: The Williamson ether synthesis is a classic and high-yielding method for preparing phenolic ethers. wikipedia.org This involves deprotonating the phenol with a strong base to form the corresponding phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orggoogle.com Another approach is the Ullmann condensation, which is used to form bis-aryl ethers by reacting the phenol with an aryl halide in the presence of a copper catalyst. wikipedia.orgnih.gov

Phenolic Esters: Phenolic esters can be synthesized through esterification with carboxylic acids or their derivatives. Biocatalysis, using enzymes like lipase (B570770) B from Candida antarctica (CALB), offers a mild and selective method for this transformation. mdpi.comnih.gov These enzymatic reactions can be performed under gentle conditions, often leading to high conversion rates and cleaner product profiles compared to traditional chemical methods. nih.govresearchgate.net

Table 2: Common Methods for Phenolic Derivatization

| Derivative | Reaction Name | Key Reagents | Typical Conditions | Ref. |

|---|---|---|---|---|

| Phenolic Ether | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Varies with substrate | wikipedia.org |

| Phenolic Ether | Ullmann Condensation | Aryl halide, Copper catalyst, Base | High temperature | wikipedia.orgnih.gov |

| Phenolic Ester | Fischer Esterification | Carboxylic acid, Acid catalyst | Reflux | mdpi.com |

Introduction of Diverse Functional Groups to the Cyclopropyl or Methyl Moiety

The introduction of functional groups directly onto the cyclopropyl or methyl moieties of this compound can further expand its molecular diversity. As discussed in section 5.3.3, C–H activation provides a route to functionalize the cyclopropane ring. nih.gov The methyl group, while generally less reactive, can potentially be functionalized through radical halogenation followed by nucleophilic substitution, although controlling selectivity over reactions on the aromatic ring or cyclopropyl group would be a significant challenge. The unique electronic properties of the cyclopropyl group can influence the reactivity of adjacent positions, a factor that must be considered in any synthetic strategy. stackexchange.com Oxidative metabolism studies on cyclopropyl-containing drugs have shown that the ring can undergo oxidation to form hydroxylated metabolites, indicating that chemical oxidation could also be a viable, albeit potentially challenging, route for functionalization. hyphadiscovery.com

Role in Advanced Organic Synthesis Methodologies

5-cyclopropyl-2-methylPhenol as a Versatile Synthetic Building Block

This compound, with its distinct combination of a phenolic hydroxyl group, a methyl substituent, and a strained cyclopropyl (B3062369) ring, serves as a valuable and versatile building block in organic synthesis. The unique electronic and steric properties imparted by these functional groups allow for its application in the construction of a wide array of more complex chemical structures. Its utility spans the synthesis of intricate organic molecules, research into natural product analogues, and the production of specialty chemicals. smolecule.com

The structure of this compound offers multiple reaction sites for chemical modification, making it an ideal starting point for the synthesis of complex organic molecules. smolecule.com The phenolic hydroxyl group can be readily converted into ethers, esters, or used to direct electrophilic substitution on the aromatic ring. The cyclopropyl group, known for its unique reactivity and ability to influence the properties of adjacent functional groups, adds another layer of synthetic utility. otago.ac.nz Chemists leverage this pre-functionalized scaffold to build molecular complexity efficiently, reducing the number of synthetic steps required to reach a target molecule. This strategic advantage is particularly important in fields like medicinal chemistry, where the rapid generation of diverse molecular libraries for biological screening is crucial. The combination of the aromatic ring, the hydroxyl group, and the cyclopropyl moiety provides a rigid and well-defined three-dimensional structure that can be systematically elaborated into larger, more intricate systems. smolecule.com

While direct incorporation of this compound into a completed natural product synthesis is not widely documented, its structural motifs are of significant interest in natural product research. Many biologically active natural products contain cyclopropane (B1198618) rings or substituted phenol (B47542) moieties. otago.ac.nznih.gov Therefore, this compound represents a valuable starting material for the synthesis of analogues of natural products or key fragments thereof.

Research in this area often focuses on leveraging the cyclopropyl group as a handle for subsequent chemical transformations, such as ring-opening reactions or rearrangements, to construct different carbocyclic or heterocyclic frameworks found in nature. researchgate.net For instance, derivatives of cyclopropyl carbinol, which can be accessed from cyclopropyl ketones, are used in ring expansion strategies to build complex ring systems present in certain families of terpenoids. researchgate.net The stable and readily available core of this compound makes it an attractive precursor for researchers exploring novel synthetic routes to complex natural product targets.

Beyond academic research and pharmaceuticals, this compound functions as a key intermediate in the synthesis of specialty chemicals, including agrochemicals. smolecule.com In this context, the specific combination of the lipophilic cyclopropyl group, the aromatic ring, and the reactive phenol functionality can be tailored to produce molecules with desired physical and biological properties. The cyclopropyl group, for example, can enhance a molecule's metabolic stability or binding affinity to a biological target, which are desirable traits in the design of new pesticides or herbicides. The phenolic hydroxyl allows for the attachment of various other chemical groups, enabling the fine-tuning of the final product's activity and specificity.

Application in Advanced Cycloaddition Reactions

The cyclopropyl group within this compound is a precursor to the highly reactive vinylcyclopropane (B126155) (VCP) system, which is a cornerstone of modern cycloaddition chemistry. nih.gov By chemically modifying this compound to introduce a vinyl group adjacent to the cyclopropane, chemists can unlock its potential to participate in powerful, metal-catalyzed ring-forming reactions, enabling the rapid construction of medium-sized carbocyclic rings that are prevalent in many complex natural products but are notoriously difficult to synthesize using traditional methods. wikipedia.orgillinois.edu